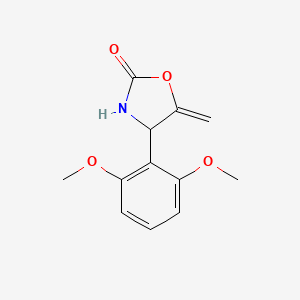![molecular formula C8H12Br2O B14193106 3,4-Dibromo-3,4-dimethyl-7-oxabicyclo[4.1.0]heptane CAS No. 832110-87-9](/img/structure/B14193106.png)
3,4-Dibromo-3,4-dimethyl-7-oxabicyclo[4.1.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromo-3,4-dimethyl-7-oxabicyclo[4.1.0]heptane: is a bicyclic organic compound characterized by the presence of two bromine atoms and two methyl groups attached to a seven-membered oxabicyclo ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-3,4-dimethyl-7-oxabicyclo[4.1.0]heptane typically involves the bromination of 3,4-dimethyl-7-oxabicyclo[4.1.0]heptane. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction is usually performed in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction parameters to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atoms in 3,4-Dibromo-3,4-dimethyl-7-oxabicyclo[4.1.0]heptane can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, ammonia, thiols; typically carried out in aqueous or alcoholic solvents.
Oxidation: Potassium permanganate, chromium trioxide; performed in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; conducted in anhydrous solvents like ether or tetrahydrofuran.
Major Products:
Substitution: Corresponding hydroxyl, amino, or thiol derivatives.
Oxidation: Ketones or carboxylic acids.
Reduction: 3,4-Dimethyl-7-oxabicyclo[4.1.0]heptane.
Applications De Recherche Scientifique
Chemistry: 3,4-Dibromo-3,4-dimethyl-7-oxabicyclo[4.1.0]heptane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound is used to study the effects of brominated organic compounds on biological systems. It serves as a model compound for understanding the interactions of brominated compounds with enzymes and other biomolecules.
Medicine: The compound is investigated for its potential use in medicinal chemistry. Its derivatives are explored for their pharmacological properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 3,4-Dibromo-3,4-dimethyl-7-oxabicyclo[4.1.0]heptane involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the oxabicyclo ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved include nucleophilic substitution and oxidative addition, leading to the formation of covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
- 3,4-Dibromo-1-methyl-7-oxabicyclo[4.1.0]heptane
- 3,4-Dibromo-1,6-dimethyl-7-oxabicyclo[4.1.0]heptane
- 3,4-Dibromo-7-methyl-7-azabicyclo[4.2.0]octan-8-one
Comparison: Compared to its similar compounds, 3,4-Dibromo-3,4-dimethyl-7-oxabicyclo[4.1.0]heptane is unique due to the presence of two methyl groups at the 3 and 4 positions, which significantly influence its chemical reactivity and physical properties. The oxabicyclo ring structure also imparts distinct stereochemical characteristics, making it a valuable compound for stereoselective synthesis and research.
Propriétés
Numéro CAS |
832110-87-9 |
|---|---|
Formule moléculaire |
C8H12Br2O |
Poids moléculaire |
283.99 g/mol |
Nom IUPAC |
3,4-dibromo-3,4-dimethyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H12Br2O/c1-7(9)3-5-6(11-5)4-8(7,2)10/h5-6H,3-4H2,1-2H3 |
Clé InChI |
WFFIWJQLGRTTAJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2C(O2)CC1(C)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


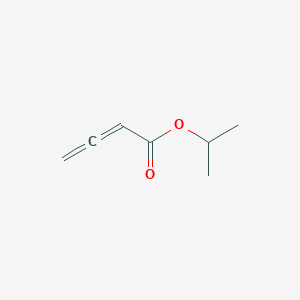
![4-Methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzoate](/img/structure/B14193045.png)
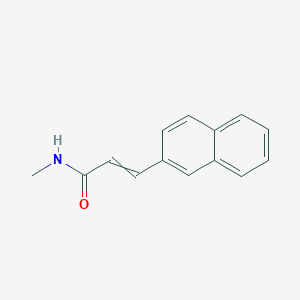
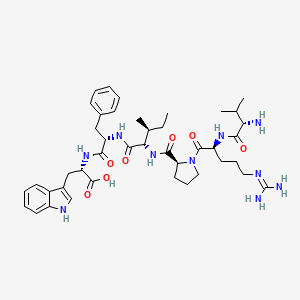

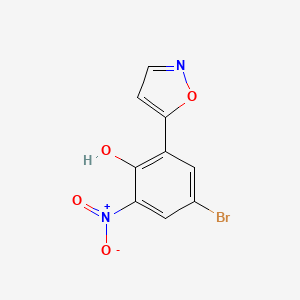

![6-(2-aminoethyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14193080.png)

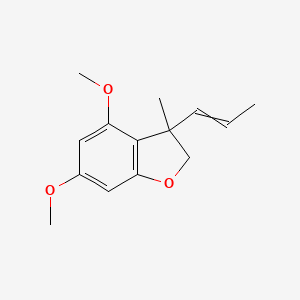
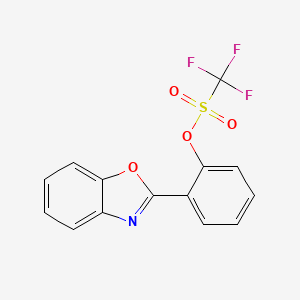

![2-[1-Iodo-2-(iodomethyl)hexan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14193101.png)
